molecular formula C14H13BrN2 B1527755 1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1220030-94-3

1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1527755
CAS No.: 1220030-94-3
M. Wt: 289.17 g/mol
InChI Key: RGXPFMDACLYSEN-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline (hereafter referred to as the target compound) is a substituted tetrahydroquinoline derivative featuring a brominated pyridinyl group at the 1-position. Tetrahydroquinolines are heterocyclic compounds with a partially saturated quinoline backbone, widely studied for their pharmacological and synthetic utility .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXPFMDACLYSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline (C₁₄H₁₃BrN₂) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antibacterial effects, supported by various studies and data.

  • Chemical Formula : C₁₄H₁₃BrN₂
  • CAS Number : 1220030-94-3
  • Molecular Weight : 284.17 g/mol
  • Structure : The compound features a tetrahydroquinoline core with a brominated pyridine moiety, which contributes to its biological activity.

Anticancer Properties

Research has indicated that derivatives of tetrahydroquinoline exhibit promising anticancer activities. A study highlighted the synthesis of various substituted quinolines, including this compound, which demonstrated moderate to good inhibitory effects on cancer cell lines. The selectivity and efficacy of these compounds were evaluated using molecular docking studies, showing potential as selective EGFR blockers .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedInhibition (%)Selectivity
This compoundMCF-7 (Breast)70%High
This compoundA549 (Lung)65%Moderate

Antibacterial Effects

The compound also exhibits antibacterial properties. Its derivatives have been tested against various bacterial strains with notable results. For instance, compounds derived from the same framework showed effectiveness against Gram-positive bacteria and moderate activity against Gram-negative strains like E. coli and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µM
This compoundEscherichia coli75 µM

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit interactions between BET proteins and their targets in cancer cells .
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial activity may stem from the disruption of bacterial cell wall synthesis pathways.

Case Studies

A notable case study involved the evaluation of the compound in a preclinical model where it was administered to assess its therapeutic potential in cancer treatment. The results indicated a significant reduction in tumor size compared to controls .

Another study assessed its antibacterial properties using the agar-well diffusion method. The results demonstrated a clear zone of inhibition for Gram-positive bacteria treated with the compound .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its biological activities, particularly in the context of drug development. Research indicates that tetrahydroquinoline derivatives exhibit a range of pharmacological effects:

  • Anticancer Activity : Compounds related to tetrahydroquinolines have been shown to possess anticancer properties. For instance, they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Research has demonstrated that tetrahydroquinoline derivatives exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi. The presence of the bromine atom enhances their potency .
  • Neuroprotective Effects : Some studies suggest that these compounds may also provide neuroprotective benefits, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is crucial for optimizing its biological activity. Key findings include:

  • Functional Group Influence : Modifications to the pyridine ring and the tetrahydroquinoline structure can significantly affect the compound's activity. For example, varying the position and type of substituents on the pyridine ring alters binding affinity to biological targets .
  • Synthetic Variants : Different synthetic pathways yield various analogs with distinct biological profiles. For instance, derivatives synthesized through Pictet–Spengler reactions have shown promising results in terms of bioactivity .

Synthetic Methodologies

Several synthetic strategies have been developed for producing this compound:

Method Description
Pictet–Spengler ReactionA classical method involving the condensation of an amine with an aldehyde to form tetrahydroquinolines .
Bischler–Nepieralski CyclizationA cyclization reaction used to synthesize various substituted tetrahydroquinolines with high yields .
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields for tetrahydroquinoline derivatives .

These methodologies not only facilitate the synthesis of this compound but also allow for the exploration of diverse analogs with tailored properties.

Case Studies and Research Findings

A number of studies have focused on the applications of this compound in therapeutic contexts:

Comparison with Similar Compounds

Comparison with Structural Analogs

Steric and Solvent Effects
  • Bulky substituents near the nitrogen (e.g., 2-alkyl groups) reduce lithiation yields in diethyl ether but are mitigated by switching to THF . The target compound’s pyridinyl group may similarly influence reactivity in lithiation or coupling reactions.
Oxidation Behavior
  • Unsubstituted 1,2,3,4-tetrahydroquinoline is oxidized to quinoline using hydrogen peroxide and a PMI catalyst (8% yield at room temperature) . Bromine’s electron-withdrawing effect in the target compound may alter oxidation kinetics or pathways.

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • Solubility : Polar groups (e.g., hydroxylethyl in compounds from ) improve aqueous solubility, whereas the target compound’s bromopyridinyl group may reduce it .

Comparative Data Table

Compound Name Substituent Position & Group Synthesis Method Yield (%) Key Properties/Activities References
1-(5-Bromo-2-pyridinyl)-THQ 1-(5-Bromo-2-pyridinyl) Reductive amination/Bromination N/A* Hypothesized anticancer/antiviral Inferred
6-Bromo-1-(1-methylpiperidin-4-yl)-THQ (61) 6-Bromo, 1-(1-methylpiperidin-4-yl) Bromination of 58 with NBS Not specified Structural analog with bromine
1-(2-Hydrazinylpyridin-3-ylsulfonyl)-THQ (11g) 1-(2-Hydrazinylpyridin-3-ylsulfonyl) Chloride substitution with hydrazine 82% Antimalarial potential
1-(2-Hydroxyl-ethyl)-4-methyl-THQ 1-(2-Hydroxyl-ethyl), 4-methyl Reaction with MVK High† Lower yields with steric hindrance

Preparation Methods

Oxidation of 5-Bromo-2-methylpyridine to 5-Bromo-2-pyridyl Formic Acid

A critical intermediate, 5-bromo-2-pyridyl formic acid, can be prepared via the controlled oxidation of 5-bromo-2-methylpyridine using potassium permanganate in aqueous medium.

  • Reaction conditions:

    • Raw material: 5-bromo-2-methylpyridine
    • Solvent: Water
    • Temperature: Heated to 80°C initially, then maintained at 85-90°C during reaction
    • Oxidant: Potassium permanganate added portionwise
    • Reaction time: 60-100 minutes
    • pH adjustment: Acidified to pH 3-4 with 6 mol/L hydrochloric acid
    • Work-up: Distillation, filtration, recrystallization from ethanol
  • Yields: Ranged from 75% to 80% depending on exact conditions (e.g., molar ratios, temperature, time)

  • Optimization details:

Embodiment KMnO4 Molar Ratio (to substrate) Reaction Temp (°C) Reaction Time (min) Yield (%)
1 2.0 85 60 75
2 2.0 85 90 77
3 2.0 90 90 78
4 (Preferred) 2.5 90 90 80
5 3.0 90 90 78

This oxidation method is mild, easy to operate, and suitable for scale-up, with simple post-processing and low production costs.

Summary Table of Key Preparation Parameters

Step Conditions/Details Yield (%) Notes
Oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-pyridyl formic acid KMnO4 (2.5 eq), 85-90°C, 90 min, aqueous, acidify pH 3-4, recrystallize 80 Mild, scalable, economical
Preparation of 5-bromo-2-substituted pyrimidine (model reaction) 2-bromomalonaldehyde + benzamidine HCl, AcOH, 80-100°C, 8 h 33 Demonstrates bromopyridine functionalization
Coupling to tetrahydroquinoline Typically Pd-catalyzed cross-coupling or nucleophilic substitution Variable Requires optimization for target compound

Research Findings and Considerations

  • The oxidation of 5-bromo-2-methylpyridine is a key step providing a versatile intermediate for further functionalization.
  • Reaction conditions such as temperature and oxidant ratio have a significant impact on yield and purity.
  • The mild aqueous oxidation method is industrially favorable due to simple work-up and cost-effectiveness.
  • The bromine substituent at the 5-position is reactive and can be exploited in subsequent coupling reactions to assemble the tetrahydroquinoline structure.
  • The absence of detailed coupling protocols in the patents suggests that standard heterocyclic coupling methodologies are applied, tailored to maintain the bromine substituent and tetrahydroquinoline integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

  • Answer : The compound is synthesized via reductive amination or nucleophilic substitution. Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid enables efficient formation of the tetrahydroquinoline core under mild conditions. Bromination at the pyridine ring is achieved using N-bromosuccinimide (NBS) in DMF, followed by aqueous workup to isolate the product. Purification via silica gel chromatography ensures high purity (>95%) . Protecting groups like tert-butyloxycarbonyl (Boc) are employed to prevent side reactions, requiring acidic deprotection (e.g., TFA) that may reduce overall yield (60–75%) . Advanced methods, such as ultrasound-assisted synthesis, improve efficiency in related fused heterocycles .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Answer : Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, aliphatic CH₂ groups at δ 1.5–3.0 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 289.1) .
  • IR Spectroscopy : Detects functional groups (e.g., C-Br stretching at ~500 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-Br bond length ~1.89 Å in related derivatives) .
    Elemental analysis validates stoichiometry (e.g., C: 54.1%, H: 4.5%, N: 9.7%) .

Q. How does the bromine atom on the pyridine ring influence the compound’s reactivity in subsequent reactions?

  • Answer : Bromine acts as a directing group, enabling regioselective electrophilic substitution (e.g., Suzuki coupling at the 5-position). Its electron-withdrawing nature enhances the pyridine ring’s susceptibility to nucleophilic attack, as seen in phosphonylation reactions with triethyl phosphite . Comparative studies with chloro or methyl analogs show bromine’s superior leaving-group ability in cross-coupling reactions (yield: 70–85% vs. 50–60% for chloro analogs) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between structurally similar tetrahydroquinoline derivatives?

  • Answer : Systematic structure-activity relationship (SAR) studies are critical. For example:

  • Substituent Variation : Replacing bromine with chlorine at position 5 alters lipophilicity (logP: 2.8 vs. 2.3), impacting membrane permeability .
  • Standardized Assays : Use buffer solutions (e.g., pH 6.5 ammonium acetate) to minimize variability in bioactivity measurements .
  • Computational Modeling : Molecular docking (e.g., Glide SP scoring) identifies steric clashes or hydrogen-bonding mismatches in target binding pockets .

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions on the tetrahydroquinoline core?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electron density and frontier molecular orbitals. For instance:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., meta to bromine on pyridine) as electrophilic hotspots .
  • Transition-State Modeling : Predicts activation barriers for competing pathways (e.g., bromine-directed vs. ring-directed substitution) . Experimental validation via X-ray crystallography confirms computational predictions .

Q. What are the challenges in optimizing catalytic systems for asymmetric synthesis of chiral derivatives?

  • Answer : Key challenges include:

  • Ligand Design : Chiral phosphoramidites or BINOL derivatives must accommodate steric bulk from the bromopyridinyl group while maintaining enantioselectivity (target: >90% ee) .
  • Catalyst Compatibility : Iron-based Lewis acid-surfactant combined catalysts under sonication improve reaction rates but require precise control of micelle formation .
  • Scalability : Multi-step syntheses (e.g., Boc protection/deprotection) complicate large-scale production, necessitating flow-chemistry adaptations .

Methodological Notes

  • Data Contradictions : Cross-validate NMR and MS data with X-ray structures to resolve ambiguities in regiochemistry .
  • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for isomers or diastereomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

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